S-benzyl 2-[[1-[2-(2-formamidopropanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]butanethioate
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Overview
Description
S-benzyl 2-[[1-[2-(2-formamidopropanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]butanethioate is a complex organic compound featuring a pyrrolidine ring, a benzyl group, and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-benzyl 2-[[1-[2-(2-formamidopropanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]butanethioate typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the benzyl group, and the incorporation of the formamidopropanoylamino and butanethioate moieties. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: Benzylation reactions using benzyl halides in the presence of a base.
Incorporation of Functional Groups: Sequential addition of formamidopropanoylamino and butanethioate groups using amide bond formation and thiol-ene reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
S-benzyl 2-[[1-[2-(2-formamidopropanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]butanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or other reactive sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
S-benzyl 2-[[1-[2-(2-formamidopropanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]butanethioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of S-benzyl 2-[[1-[2-(2-formamidopropanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]butanethioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-Benzyl 1-[(S)-2-benzyloxycarbonylamino-6-(2,2,2-trifluoroacetamido)hexanoyl]pyrrolidine-2-carboxylate
- Methyl esters of 2-(N-hydroxycarbamimidoyl)benzoyl-substituted α-amino acids
Uniqueness
S-benzyl 2-[[1-[2-(2-formamidopropanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]butanethioate is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activity and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
S-benzyl 2-[[1-[2-(2-formamidopropanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]butanethioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O5S/c1-4-18(23(32)33-13-17-9-6-5-7-10-17)26-21(30)19-11-8-12-27(19)22(31)16(3)25-20(29)15(2)24-14-28/h5-7,9-10,14-16,18-19H,4,8,11-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSSLMSJJOZXFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)SCC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O5S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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